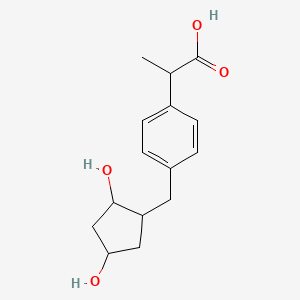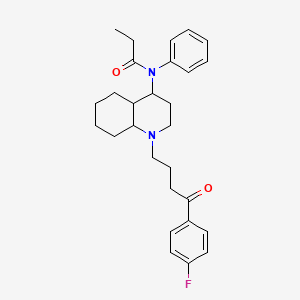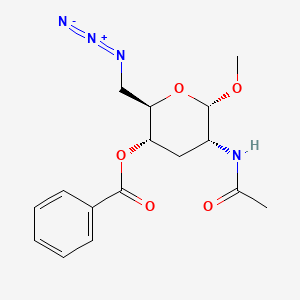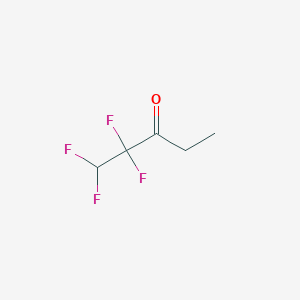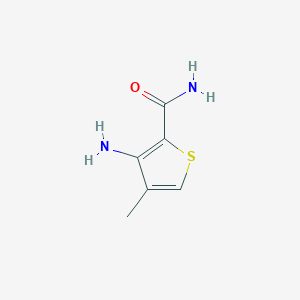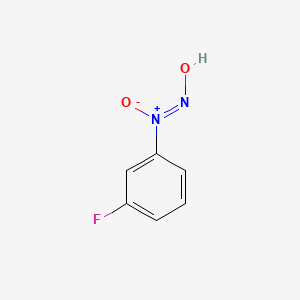![molecular formula C45H22N2O6 B15287798 24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vat Black 25, also known as C.I. Vat Black 25, is a vat dye with the molecular formula C₄₅H₂₂N₂O₅ and a relative molecular mass of 668.664 Da . It is characterized by its black color with a slight yellow-green tint and is known for its excellent fastness properties, including resistance to light, heat, strong alkalis, strong acids, and organic solvents .
Méthodes De Préparation
The synthesis of Vat Black 25 involves several steps. Initially, benzene anthraquinone is halogenated to produce dihalogenated benzene anthraquinone . This intermediate undergoes a substitution reaction with 1-aminoanthraquinone in the presence of copper oxide as a catalyst at approximately 280°C for three hours . Sodium carbonate is added to absorb the hydrochloric acid produced during the reaction, resulting in a condensation product . This product is then subjected to alkaline fusion with potassium hydroxide at around 132°C, followed by filtration to remove insoluble substances . The filtrate is oxidized with air to yield pure Vat Black 25 .
Analyse Des Réactions Chimiques
Vat Black 25 undergoes various chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline medium.
Oxidation: The leuco form is oxidized back to the original dye using atmospheric oxygen.
Substitution: The synthesis involves substitution reactions with halogenated intermediates.
Common reagents used in these reactions include sodium hydrosulfite, sodium hydroxide, and copper oxide . The major products formed are the leuco form of the dye during reduction and the original dye during oxidation .
Applications De Recherche Scientifique
Vat Black 25 is widely used in various scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of vat dyes.
Biology: The dye is used in staining techniques for visualizing biological samples.
Industry: Vat Black 25 is extensively used in the textile industry for dyeing cotton, wool, silk, hemp, synthetic fibers, and blended fabrics
Mécanisme D'action
The mechanism of action of Vat Black 25 involves its reduction to a soluble leuco form in an alkaline medium, which allows it to penetrate the fibers . Upon oxidation, the dye reverts to its original insoluble form, providing excellent fastness properties . The molecular targets and pathways involved include the reduction of the quinoid structure to a leuco form and its subsequent oxidation .
Comparaison Avec Des Composés Similaires
Vat Black 25 is unique among vat dyes due to its excellent fastness properties and its ability to produce a deep black color with a slight yellow-green tint . Similar compounds include:
Vat Yellow 1: Known for its yellow color and similar fastness properties.
Vat Blue 4: Produces a blue color and is used in similar applications.
Vat Green 1: Known for its green color and excellent fastness properties.
Vat Black 25 stands out due to its specific color properties and its widespread use in the textile industry .
Propriétés
Formule moléculaire |
C45H22N2O6 |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
24-[(9,10-dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone |
InChI |
InChI=1S/C45H22N2O6/c48-34-19-33-35-21(23-15-17-30-39(40(23)47-33)45(53)27-9-4-2-7-25(27)42(30)50)14-16-29-38(35)37(34)22-13-12-20(18-31(22)43(29)51)46-32-11-5-10-28-36(32)44(52)26-8-3-1-6-24(26)41(28)49/h1-18,46-47H,19H2 |
Clé InChI |
NZPZPCFEKAOOPB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CC=C4C3=C(C1=O)C5=C(C4=O)C=C(C=C5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C9=C(N2)C1=C(C=C9)C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


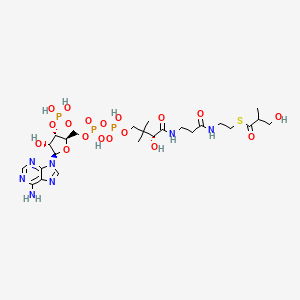

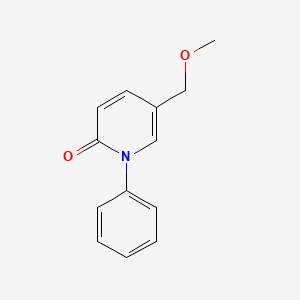

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
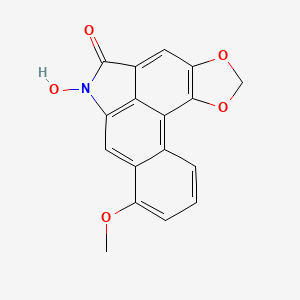
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
